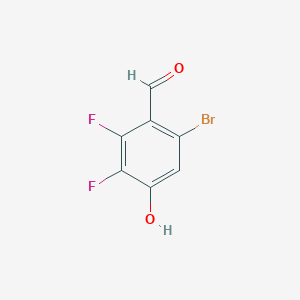

6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of halogenated aromatic compound synthesis that began in the early twentieth century. The systematic study of halogenated benzaldehydes gained momentum during the mid-1900s when organic chemists recognized the profound influence that halogen substituents could exert on the electronic properties and reactivity patterns of aromatic systems. The specific compound this compound, with Chemical Abstracts Service registry number 2010955-48-1, was first documented in chemical databases in 2017, representing a relatively recent addition to the family of polyhalogenated aromatic aldehydes.

The historical development of compounds containing multiple halogen substituents on benzene rings can be traced to the pioneering work in decarboxylative halogenation reactions, particularly the Hunsdiecker-Borodin reaction, which provided early methodologies for introducing halogens into aromatic systems. These foundational methods established the groundwork for the more sophisticated synthetic approaches that eventually enabled the preparation of complex polyhalogenated compounds such as this compound. The compound represents an evolution in synthetic organic chemistry where precise control over regiochemistry and functional group compatibility has become achievable through advanced synthetic methodologies.

The emergence of this particular compound also reflects the growing importance of organofluorine chemistry in the late twentieth and early twenty-first centuries. Fluorine-containing compounds have gained increasing attention due to their unique properties, including enhanced metabolic stability, altered electronic characteristics, and improved binding affinity in biological systems. The incorporation of both fluorine and bromine atoms in a single molecule, as exemplified by this compound, represents a convergence of these synthetic trends toward creating molecules with multiple strategic modifications.

Relevance in Contemporary Chemical Research

Contemporary research applications of this compound span multiple domains of organic chemistry, with particular emphasis on its utility as a synthetic intermediate and building block for complex molecular constructions. The compound has demonstrated significant value in Lewis acid-promoted synthesis reactions, specifically in the formation of unsymmetrical and highly functionalized carbazoles and dibenzofurans from biaryl triazenes. This application represents a modern approach to heterocyclic synthesis where polyhalogenated aldehydes serve as key components in cascade reactions that generate structurally complex products with potential pharmaceutical relevance.

The molecular structure of this compound, with its molecular formula of C7H3BrF2O2 and molecular weight of 237.00 grams per mole, provides a unique combination of reactive sites that enable diverse chemical transformations. The presence of the aldehyde functionality offers opportunities for nucleophilic addition reactions, while the halogen substituents can participate in various coupling reactions, including transition metal-catalyzed cross-coupling processes. The hydroxyl group adds another dimension of reactivity, enabling hydrogen bonding interactions and serving as a site for further functionalization.

Current research trends indicate growing interest in utilizing this compound as a pharmaceutical intermediate, particularly in the development of compounds with anti-inflammatory and anti-cancer properties. The strategic placement of fluorine atoms in pharmaceutical molecules has become increasingly important due to their ability to modulate biological activity, enhance metabolic stability, and improve pharmacokinetic properties. The compound's structure allows for systematic exploration of structure-activity relationships in drug discovery programs.

Table 1: Physical and Chemical Properties of this compound

Overview of Halogenated Benzaldehydes in Organic Chemistry

Halogenated benzaldehydes constitute a fundamentally important class of organic compounds that serve as versatile intermediates in synthetic organic chemistry. The incorporation of halogen atoms into benzaldehyde structures profoundly alters their electronic properties, reactivity patterns, and synthetic utility compared to their non-halogenated counterparts. The systematic study of these compounds has revealed that halogen substituents can function as both electron-withdrawing groups and sites for further chemical modification through various coupling reactions and substitution processes.

The general approach to synthesizing halogenated benzaldehydes has evolved significantly over the past several decades. Traditional methods often involved direct halogenation of existing benzaldehyde structures, but modern synthetic strategies frequently employ more sophisticated approaches that allow for precise control over regiochemistry and functional group compatibility. For example, the preparation of 2-fluoro-4-hydroxybenzaldehyde involves a multi-step synthetic sequence beginning with 3-fluorophenol, followed by hydroxyl protection, bromination, Grignard reagent exchange with dimethylformamide, and final deprotection to yield the target compound with high purity.

The reactivity patterns of halogenated benzaldehydes are influenced by the electronic effects of the halogen substituents, which generally increase the electrophilicity of the carbonyl carbon and can facilitate various nucleophilic addition reactions. The presence of multiple halogens, as in this compound, creates compounds with complex electronic environments that can be exploited for selective chemical transformations. The different halogens contribute varying degrees of electron withdrawal, with fluorine being the most electronegative and bromine providing opportunities for metal-catalyzed coupling reactions.

Table 2: Comparative Analysis of Related Halogenated Benzaldehyde Compounds

The mechanistic understanding of halogenated benzaldehyde reactivity has been enhanced through detailed studies of halogenation processes and subsequent transformations. Research has shown that the halogenation of aldehydes and ketones typically occurs through enol or enolate intermediates, with the rate of reaction being independent of halogen concentration under certain conditions. This mechanistic insight has important implications for the synthesis and manipulation of complex halogenated aldehydes, providing guidance for reaction optimization and selectivity control.

Propriétés

IUPAC Name |

6-bromo-2,3-difluoro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-4-1-5(12)7(10)6(9)3(4)2-11/h1-2,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUSYULQLGSEGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)C=O)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Bromination of Fluorinated Hydroxybenzaldehyde Derivatives

One of the primary approaches involves starting with fluorinated hydroxybenzaldehyde compounds and introducing bromine at the desired position through electrophilic aromatic substitution. This method is advantageous due to its straightforwardness and high selectivity.

- Starting Material: 2,3-difluoro-4-hydroxybenzaldehyde or its derivatives.

- Reagent: Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.

- Conditions: Typically carried out in polar solvents like acetonitrile or dichloromethane at controlled temperatures (0–25°C) to prevent over-bromination.

- Outcome: Selective bromination at the 6-position, yielding 6-bromo-2,3-difluoro-4-hydroxybenzaldehyde with high regioselectivity.

- Electrophilic substitution on fluorinated aromatic rings is facilitated by the activating hydroxyl group and the electron-withdrawing fluorines, which direct bromination ortho and para to themselves, favoring the 6-position.

Construction via Halogenation of Pre-Functionalized Precursors

Another efficient route involves synthesizing the compound from pre-functionalized aromatic precursors such as 2,3-difluoro-4-hydroxybenzaldehyde, followed by selective halogenation.

- Step 1: Synthesis of the precursor aromatic aldehyde via established methods, such as oxidation of corresponding phenols or via formylation reactions.

- Step 2: Bromination using NBS in acetonitrile at room temperature, with controlled addition to prevent polybromination.

- Research Data:

Multistep Synthesis Involving Protection and Deprotection Strategies

Given the sensitivity of hydroxyl groups during halogenation, protection strategies are often employed:

- Protection: The hydroxyl group is protected as a silyl or methyl ether to prevent undesired side reactions.

- Halogenation: Bromination occurs selectively on the aromatic ring under mild conditions.

- Deprotection: The protecting group is removed under mild acidic or fluoride-mediated conditions to regenerate the free hydroxyl group.

- The use of tert-butyldimethylsilyl (TBDMS) or methyl protecting groups has been reported to improve selectivity and yield.

Aldehyde Formation via Grignard or Formylation Reactions

The aldehyde functionality is introduced through Grignard reactions or formylation:

- Grignard Route: Reaction of the brominated intermediate with dimethylformamide (DMF) after formation of the Grignard reagent, leading to the corresponding benzaldehyde.

- Formylation Route: Vilsmeier-Haack formylation using POCl₃ and DMF on the aromatic precursor.

- The Grignard approach offers high yields (~68%) and mild conditions, making it suitable for industrial scale-up.

Data Table: Comparison of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Bromination | Fluorinated benzaldehyde derivatives | NBS or Br₂ | 0–25°C, polar solvent | 85–90 | Simple, high regioselectivity | Over-bromination risk |

| Halogenation of Precursors | 2,3-difluoro-4-hydroxybenzaldehyde | NBS, acetonitrile | Room temperature | 85–90 | High yield, scalable | Requires precursor synthesis |

| Protection/Deprotection | Phenolic precursors | TBDMS or methyl groups | Mild acid or fluoride | 80–85 | Improved selectivity | Additional steps |

| Grignard/Formylation | Brominated intermediates | Mg, DMF, POCl₃ | -10°C to 60°C | 68–90 | Versatile, high yield | Sensitive to moisture |

Research Findings and Industrial Considerations

- Cost and Safety: Reagents like NBS and DMF are cost-effective and widely used. However, safety protocols must be followed due to the toxicity of some reagents.

- Reaction Conditions: Mild temperatures and solvents facilitate easier scale-up.

- Yield Optimization: Control of reaction parameters such as temperature, reagent equivalents, and reaction time significantly improves yields.

- Environmental Impact: Methods employing fewer steps and greener solvents are preferred for sustainable manufacturing.

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 6-Bromo-2,3-difluoro-4-hydroxybenzoic acid.

Reduction: Formation of 6-Bromo-2,3-difluoro-4-hydroxybenzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Synthesis

6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly useful in the formation of unsymmetrical and highly functionalized carbazoles and dibenzofurans through Lewis acid-promoted reactions. This application highlights its role in generating diverse molecular architectures that are pivotal in medicinal chemistry and material science.

Table 1: Synthetic Applications

| Application Type | Description | Key Reagents/Conditions |

|---|---|---|

| Carbazole Synthesis | Formation of carbazole derivatives | Lewis acids (e.g., BF3) |

| Benzaldehyde Derivatives | Substitution reactions to form various derivatives | Nucleophiles (amines, thiols) |

| Hydroxylation | Introduction of hydroxyl groups | Hydroxylating agents |

Medicinal Chemistry

Therapeutic Potential

The compound is explored for its therapeutic properties, particularly in cancer research. Its unique combination of functional groups may contribute to its ability to inhibit specific cancer cell lines or modulate signaling pathways involved in tumor growth.

Table 2: Therapeutic Investigations

| Disease Target | Proposed Mechanism | Reference |

|---|---|---|

| Cancer | Inhibition of cell proliferation | |

| Inflammation | Modulation of inflammatory pathways |

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized for producing specialty chemicals and advanced materials. Its reactivity allows for the synthesis of high-value compounds used in various applications, from agrochemicals to pharmaceuticals.

Mécanisme D'action

The mechanism of action of 6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

6-Bromo-2,3-difluorobenzaldehyde (CAS: 360576-04-1)

- Key Differences : The absence of the 4-hydroxy group reduces hydrogen-bonding capacity and alters reactivity in nucleophilic aromatic substitution.

- Synthetic Utility : Used in Suzuki coupling reactions to construct biaryl systems, though its lack of a hydroxyl group limits applications in metal-coordination chemistry .

4-Bromo-2,3-difluorobenzaldehyde (CAS: 644985-24-0)

- Substituents : Bromine (4-position), fluorine (2- and 3-positions).

- Key Differences : The bromine substitution at the 4-position (vs. 6-position) significantly impacts electronic distribution, making it less reactive toward ortho-directed metalation.

- Similarity Score : 0.93 (compared to the target compound) .

4-Bromo-2-fluoro-6-hydroxybenzaldehyde (CAS: 856767-09-4)

- Substituents : Bromine (4-position), fluorine (2-position), hydroxyl (6-position).

- Key Differences : The shifted hydroxyl group alters regioselectivity in condensation reactions. For example, its hydroxyl group at the 6-position may favor intramolecular hydrogen bonding over intermolecular interactions.

- Similarity Score : 0.94 .

5-Bromo-4-fluoro-2-hydroxybenzaldehyde

- Substituents : Bromine (5-position), fluorine (4-position), hydroxyl (2-position).

- Key Differences : The meta-substituted bromine and para-fluorine reduce steric hindrance compared to the target compound, enhancing solubility in polar solvents .

Activité Biologique

6-Bromo-2,3-difluoro-4-hydroxybenzaldehyde is a compound of growing interest in the fields of medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and research findings related to its pharmacological properties.

Chemical Structure and Synthesis

This compound features a benzaldehyde core substituted with a bromine atom at the 6-position, two fluorine atoms at the 2 and 3 positions, and a hydroxyl group at the 4-position. The molecular formula is CHBrFO. The synthesis typically involves bromination and fluorination of suitable benzaldehyde precursors, often utilizing Lewis acid catalysis to enhance reaction efficiency.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance:

- Antifungal Activity : Studies have shown that similar compounds can effectively inhibit fungal strains such as Candida albicans and Cryptococcus neoformans. The minimum inhibitory concentration (MIC) values for some derivatives are reported as low as 0.06 μg/mL .

- Bacterial Activity : Compounds with related structures have been noted for their effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, often outperforming standard antibiotics .

Cytotoxicity and Anticancer Properties

Preliminary investigations suggest that derivatives of this compound may possess cytotoxic properties against various cancer cell lines. For example, compounds exhibiting similar functional groups have shown promising results in inhibiting cell proliferation in vitro, indicating potential as anticancer agents .

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

- Antifungal Efficacy : A study evaluating a series of aromatic acylhydrazones found that certain derivatives demonstrated potent antifungal activity with high selectivity indices (SI > 100) against C. neoformans and other pathogenic fungi .

- Antimicrobial Complexes : Research on pincer complexes derived from similar aromatic structures indicated enhanced antimicrobial activity compared to their organic counterparts, highlighting the importance of structural modifications in improving efficacy .

- Synthetic Methodology : The synthesis of functionalized carbazoles using this compound as a precursor has been documented, showcasing its versatility in producing biologically active compounds.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 4-Bromo-2-hydroxybenzaldehyde | Lacks fluorine atoms |

| 2,6-Difluoro-4-hydroxybenzaldehyde | Lacks bromine atom |

| 4-Bromo-2,3-difluorobenzaldehyde | Lacks hydroxyl group |

| 2-Fluoro-4-hydroxybenzaldehyde | Lacks both bromine and one fluorine atom |

The unique combination of both bromine and fluorine atoms along with a hydroxyl group in this compound imparts distinct chemical reactivity and potential biological activity that may not be present in other similar compounds.

Q & A

Q. What are the recommended synthetic routes for 6-bromo-2,3-difluoro-4-hydroxybenzaldehyde, and how can regioselectivity challenges in fluorination/bromination be addressed?

- Methodological Answer : Synthesis typically involves sequential halogenation of a hydroxybenzaldehyde precursor. For fluorination, electrophilic aromatic substitution (EAS) with Selectfluor® or DAST is preferred, but regioselectivity is influenced by directing groups (e.g., hydroxyl or bromine). Bromination via NBS (N-bromosuccinimide) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) requires careful control of stoichiometry to avoid over-bromination . Use NMR (¹H/¹³C/¹⁹F) to confirm regiochemistry and purity.

Q. How should researchers handle and store this compound to mitigate safety risks?

- Methodological Answer : Wear PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Store in a cool (<4°C), dry environment under inert gas (argon) to prevent aldehyde oxidation. Toxicity data for this compound are limited, but analogous brominated aldehydes show acute toxicity; follow first-aid protocols for similar compounds: flush eyes with water for 15 minutes and wash skin with soap .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : Use deuterated DMSO-d₆ to observe hydroxyl protons. ¹⁹F NMR resolves fluorine coupling patterns (e.g., J₃-F and J₂-F in difluorinated positions).

- X-ray crystallography : Resolves ambiguities in halogen positioning if single crystals are obtainable.

- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns. Discrepancies between calculated and observed masses may indicate impurities or degradation products .

Advanced Research Questions

Q. How does the electronic effect of bromine and fluorine substituents influence the reactivity of the aldehyde group in cross-coupling reactions?

- Methodological Answer : Bromine acts as an electron-withdrawing group (EWG), activating the aldehyde for nucleophilic addition but deactivating the aromatic ring for further EAS. Fluorine’s inductive effect increases electrophilicity at the aldehyde carbon, enhancing reactivity in Schiff base formation or Suzuki-Miyaura couplings. Use DFT calculations to map charge distribution and predict reaction sites .

Q. What strategies optimize the stability of this compound in aqueous media for biological assays?

- Methodological Answer : Stabilize the aldehyde group via in situ protection (e.g., acetal formation with ethylene glycol) or use non-aqueous buffers (DMSO/EtOH). Monitor degradation via HPLC-UV at 254 nm. For prolonged assays, consider reducing the aldehyde to its alcohol derivative and reoxidizing post-reaction .

Q. How can researchers resolve contradictions in reported melting points or solubility data for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Perform DSC (Differential Scanning Calorimetry) to identify polymorphs and TGA to assess solvent content. Compare solubility in aprotic (e.g., THF) vs. protic (e.g., MeOH) solvents; logP calculations (e.g., using ChemAxon) guide solvent selection .

Q. What role does this compound play in designing kinase inhibitors, and how is its binding affinity validated?

- Methodological Answer : The compound serves as a scaffold for ATP-competitive inhibitors due to its hydrogen-bonding (hydroxyl/aldehyde) and halogen-bonding (Br/F) motifs. Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding kinetics with target kinases. MD simulations assess binding pose stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.